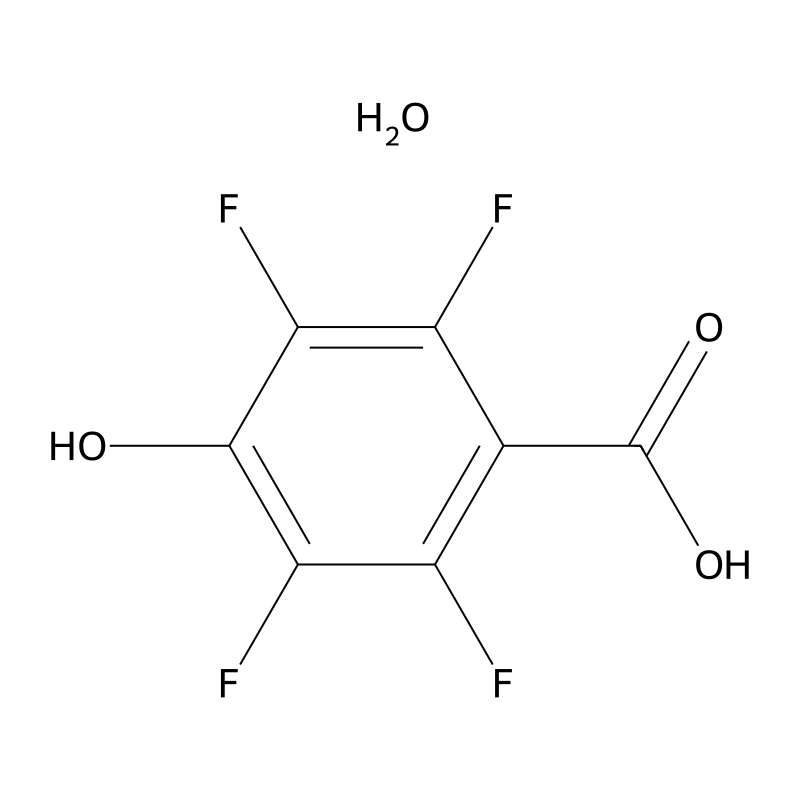

2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid hydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid hydrate (CAS 207738-02-1) is a specialized, bifunctional perfluorinated building block utilized extensively in solid-phase peptide synthesis (SPPS), advanced polymer resin manufacturing, and the development of pH-responsive ligands. Featuring both a carboxylic acid and a para-hydroxyl group flanking a tetrafluorinated aromatic ring, this compound serves as a critical precursor for generating tetrafluorophenyl (TFP) activated esters. The strong electron-withdrawing effect of the four fluorine atoms profoundly alters the electronic landscape of the molecule, drastically increasing the acidity of the phenolic hydroxyl group and enhancing its utility as a leaving group in coupling reactions. For industrial buyers and chemical library developers, its hydrated form offers stable handling and reliable stoichiometry for scale-up operations, making it a highly effective alternative to non-fluorinated or mono-functional fluorinated analogs when designing high-efficiency coupling reagents, bioimaging probes like BMV109, or precisely tunable metal-organic framework (MOF) linkers .

Attempting to substitute 2,3,5,6-tetrafluoro-4-hydroxybenzoic acid hydrate with its unfluorinated counterpart, 4-hydroxybenzoic acid, or the fully fluorinated pentafluorobenzoic acid, leads to fundamental failures in process chemistry and product performance. Unfluorinated 4-hydroxybenzoic acid lacks the electron-withdrawing perfluoro core, resulting in a phenolic pKa that is too high to function effectively as an activated ester leaving group in solid-phase synthesis . Conversely, substituting with pentafluorobenzoic acid eliminates the para-hydroxyl nucleophilic handle, preventing orthogonal functionalization via mild Mitsunobu reactions or direct amide-tethering to amino-methyl polystyrene resins without resorting to harsh, low-yield nucleophilic aromatic substitution. Furthermore, generic unfluorinated resins completely lack the 19F NMR signature required for non-destructive, quantitative loading analysis, forcing manufacturers to rely on slower, less accurate destructive cleavage assays during quality control [1].

Phenolic pKa and Leaving Group Activation

The perfluorination of the aromatic ring exerts a massive electron-withdrawing effect, fundamentally altering the acidity of the para-hydroxyl group. 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid exhibits an observed phenolic pKa of approximately 5.3, which is drastically lower than the pKa of 9.3 measured for the unfluorinated baseline, 4-hydroxybenzoic acid . This 4-order-of-magnitude increase in acidity translates directly to a highly stabilized phenoxide anion, making the resulting tetrafluorophenyl (TFP) esters exceptionally potent leaving groups for peptide coupling and library synthesis.

| Evidence Dimension | Phenolic pKa (Acidity) |

| Target Compound Data | ~5.3 |

| Comparator Or Baseline | 4-hydroxybenzoic acid (~9.3) |

| Quantified Difference | 4.0 pKa unit reduction (10,000-fold increase in acidity) |

| Conditions | Standard aqueous titration |

A lower phenolic pKa is essential for manufacturing highly reactive activated esters that drive rapid, high-yield amide bond formation in solid-phase peptide synthesis.

Resin Loading Quantification via 19F NMR

When attached to amino-methyl polystyrene to form a TFP resin, 2,3,5,6-tetrafluoro-4-hydroxybenzoic acid provides a built-in, non-destructive analytical handle. Unlike unfluorinated Wang or Merrifield resins which require destructive cleavage to estimate loading, the tetrafluoro-functionalized resin leverages the 100% natural abundance and high sensitivity of the 19F nucleus. This provides a large chemical shift dispersion (~200 ppm), allowing for direct, quantitative measurement of resin loading [1].

| Evidence Dimension | Non-destructive loading quantification |

| Target Compound Data | Direct 19F NMR quantification (~200 ppm dispersion) |

| Comparator Or Baseline | Unfluorinated phenolic resins (destructive cleavage required) |

| Quantified Difference | 100% natural abundance 19F signal for direct QA/QC vs. 0% |

| Conditions | Solid-phase resin characterization |

Enables rapid, accurate, and non-destructive quality control of activated resins during procurement and scale-up, significantly reducing analytical bottlenecks.

Bifunctional Orthogonality vs. Pentafluorobenzoic Acid

For the synthesis of complex probes (e.g., BMV109 precursors) or enzyme inhibitors, the presence of the para-hydroxyl group is critical. 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid allows for direct etherification via mild Mitsunobu reactions at the hydroxyl site while preserving the carboxylic acid for downstream coupling [1]. In contrast, pentafluorobenzoic acid lacks this nucleophilic hydroxyl handle, requiring harsh nucleophilic aromatic substitution (SNAr) to displace a para-fluorine, which often results in lower yields and poor regioselectivity.

| Evidence Dimension | Orthogonal functionalization route |

| Target Compound Data | Direct Mitsunobu etherification at 4-OH |

| Comparator Or Baseline | Pentafluorobenzoic acid (requires harsh SNAr) |

| Quantified Difference | Elimination of SNAr conditions; enables mild O-alkylation |

| Conditions | Synthesis of farnesyl ethers and probe precursors |

Allows process chemists to utilize mild, high-yielding orthogonal reaction conditions, reducing side products and improving overall synthetic efficiency.

Manufacturing of TFP-Activated Polymeric Resins

Due to its low phenolic pKa and 19F NMR active core, this compound is a primary building block for synthesizing polymer-supported tetrafluorophenol (TFP) resins. These resins are critical for chemical library synthesis, allowing for high-efficiency amide bond formation while providing a built-in analytical handle for non-destructive loading quantification [1].

Synthesis of pH-Responsive Peptide Ligands

The unique pKa (~5.3) of the tetrafluorophenol moiety makes it an effective substitute for 3,5-diiodotyrosine in engineered peptides. It enables the creation of reversibly switchable, pH-dependent peptide ligands that selectively bind targets (such as M2 macrophages) in slightly acidic microenvironments (pH 6.0) while remaining inactive at physiological pH (7.4) [2].

Precursor for Fluorescent Bioimaging Probes

The bifunctional nature of the molecule allows it to serve as the core scaffold for synthesizing BMV109 and other activity-based bioimaging probes. The para-hydroxyl group readily undergoes etherification, while the tetrafluorinated ring tunes the electronic properties necessary for specific protease targeting and subsequent fluorescent activation .

References

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant